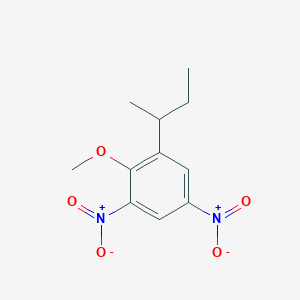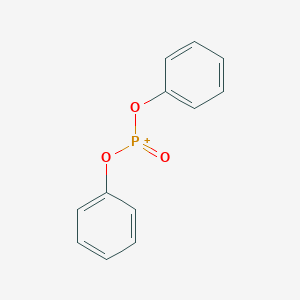
Éthylbenzène-d10
Vue d'ensemble
Description
Ethylbenzene-d10 is a deuterated form of ethylbenzene, where all hydrogen atoms are replaced with deuterium. Its molecular formula is C8D10, and it has a molecular weight of 116.23 g/mol . This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals in NMR spectra .
Applications De Recherche Scientifique
Ethylbenzene-d10 is widely used in scientific research, particularly in NMR spectroscopy. Its deuterium content makes it an ideal solvent for NMR studies, as it reduces background signals and enhances the clarity of spectra . Additionally, ethylbenzene-d10 is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds .
In the field of chemistry, ethylbenzene-d10 is used to study reaction mechanisms and kinetics. Its deuterium atoms provide valuable information about reaction pathways and intermediates . In biology and medicine, ethylbenzene-d10 is used in metabolic studies to trace the fate of deuterated compounds in biological systems .
Mécanisme D'action
Target of Action
Ethylbenzene-d10, a deuterated derivative of ethylbenzene, is primarily used in nuclear magnetic resonance (NMR) research and analyses It’s known that ethylbenzene, the non-deuterated form, is metabolized mainly via oxidation of the side chain .
Mode of Action
The photodissociation of ethylbenzene-d10 at both 193 and 248nm has been studied using vacuum ultraviolet photoionization/multimass ion imaging techniques .
Biochemical Pathways
Anaerobic degradation of ethylbenzene, the non-deuterated form, is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA). Benzoate (or benzoyl-CoA) is a central intermediate in anaerobic degradation of a variety of aromatic hydrocarbons .
Pharmacokinetics
It has a molecular weight of 116.2266 , a refractive index of 1.492 , and a density of 0.949 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the non-deuterated form, ethylbenzene, is metabolized mainly via oxidation of the side chain . This metabolic process could potentially lead to the production of various metabolites, which could have various effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethylbenzene-d10. For instance, the photodissociation of Ethylbenzene-d10 has been studied at specific wavelengths (193 and 248nm) , suggesting that light exposure could influence its stability and action. Additionally, temperature and pressure conditions could potentially affect its physical properties and, consequently, its bioavailability and action .
Analyse Biochimique
Cellular Effects
It is known that the compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the compound’s effects could vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound is involved in various metabolic processes, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .
Méthodes De Préparation
Ethylbenzene-d10 can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethylbenzene with deuterium atoms using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial production of ethylbenzene-d10 follows similar principles but on a larger scale. The process involves the use of deuterium gas and a catalyst in a controlled environment to achieve high yields of the deuterated compound .
Analyse Des Réactions Chimiques
Ethylbenzene-d10 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the common reactions include:
Oxidation: Ethylbenzene-d10 can be oxidized to form acetophenone-d10, benzaldehyde-d10, and benzoic acid-d10.
Reduction: Reduction of ethylbenzene-d10 can yield ethylcyclohexane-d10.
Substitution: Ethylbenzene-d10 can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Comparaison Avec Des Composés Similaires
Ethylbenzene-d10 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:
Ethylbenzene: The non-deuterated form of ethylbenzene, with a molecular formula of C8H10.
Toluene-d8: A deuterated form of toluene, with a molecular formula of C7D8.
Benzene-d6: A deuterated form of benzene, with a molecular formula of C6D6.
Ethylbenzene-d10 is preferred in NMR spectroscopy due to its specific deuterium content, which provides distinct advantages over other deuterated solvents .
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-CFTAVCBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014856 | |
| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25837-05-2 | |
| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25837-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025837052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H10)ethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethylbenzene-d10 help researchers understand the mechanism of oxidation by manganese(V)-oxo porphyrins?
A1: Ethylbenzene-d10 helps determine the kinetic isotope effect (KIE) in oxidation reactions. [] By comparing the reaction rates of ethylbenzene and ethylbenzene-d10 with the manganese(V)-oxo species, researchers can infer whether C-H bond cleavage is involved in the rate-determining step. A significant KIE, observed as a much slower reaction with the deuterated substrate, suggests that C-H bond breaking is rate-limiting, indicative of a hydrogen atom transfer (HAT) mechanism. []
Q2: What was observed in the study regarding the reaction of a manganese(V)-oxo porphyrin complex with ethylbenzene and ethylbenzene-d10 ?
A2: The study by Nam et al. [] investigated the reactivity of a manganese(V)-oxo tetrakis(pentafluorophenyl)porphyrin complex with various substrates, including ethylbenzene and ethylbenzene-d10. While the study by Panda et al. [] focused on a different complex, an iron(V)-oxo TAML complex, they also studied the oxidation of the same substrates. Interestingly, they observed a significant KIE of 26 at low temperatures, indicating a significant tunneling effect in the reaction with the iron(V)-oxo complex. [] This suggests that quantum mechanical tunneling plays a role in the C-H bond cleavage step at these temperatures.
Q3: What are the implications of observing a significant KIE in reactions with manganese(V)-oxo complexes?
A3: A significant KIE suggests that the C-H bond breaking step is involved in the rate-limiting step of the reaction. This supports the involvement of a hydrogen atom transfer (HAT) mechanism for the oxidation of substrates like ethylbenzene by manganese(V)-oxo porphyrins. [, ] Understanding the mechanism provides valuable insights for developing more efficient and selective catalysts for various oxidation reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)




![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)






